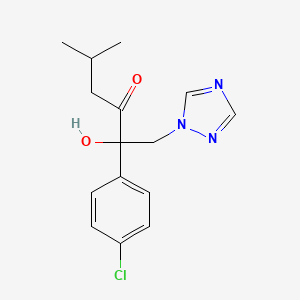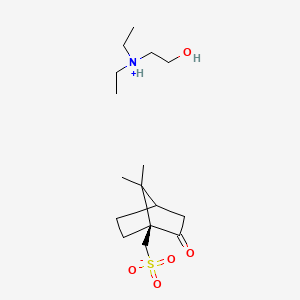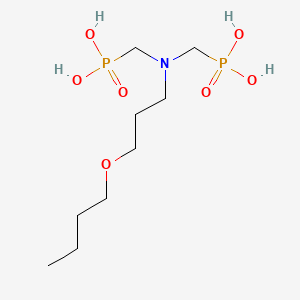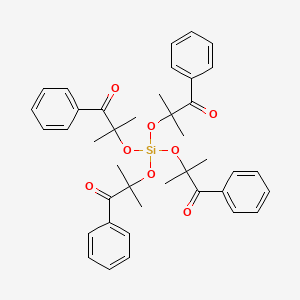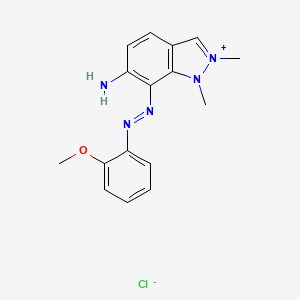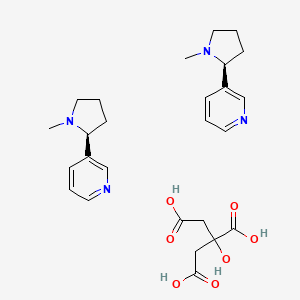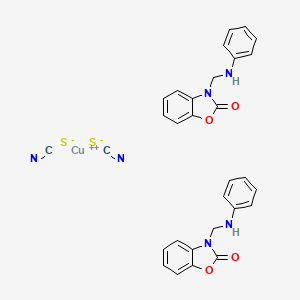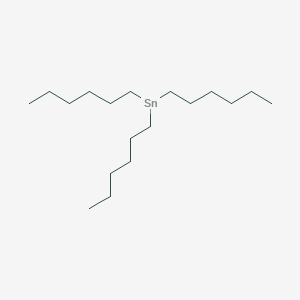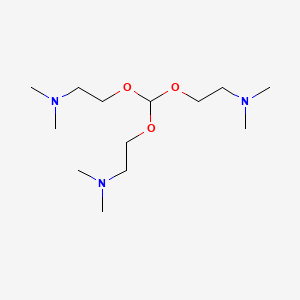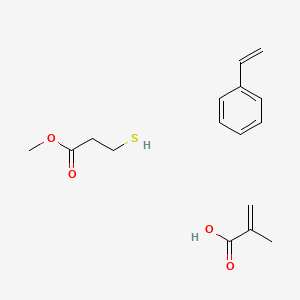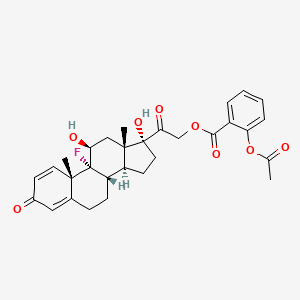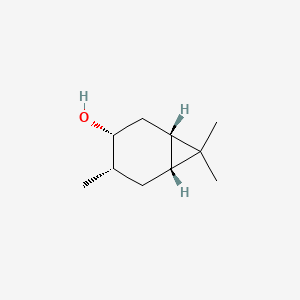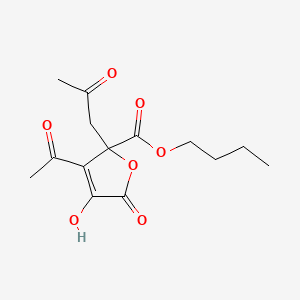![molecular formula C15H22O B12687869 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 85721-28-4](/img/structure/B12687869.png)
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with the molecular formula C15H22O. It is characterized by its unique tetracyclic structure, which includes an oxirane ring fused to a decahydro-naphthalene system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core tetracyclic structure. Subsequent steps may include allylation and epoxidation to introduce the allyl and oxirane functionalities, respectively. The reaction conditions often involve the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Hydrogenation can reduce the allyl group to a propyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of 5-propyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
類似化合物との比較
Similar Compounds
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: Similar structure but with a different position of the allyl group.
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirane: Similar structure but with an oxirane ring instead of an oxirene ring.
Uniqueness
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is unique due to its specific tetracyclic structure and the presence of both allyl and oxirane functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from its analogs.
特性
CAS番号 |
85721-28-4 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
4-methyl-10-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)12-7-14-15(2,16-14)8-13(10)12/h3,9-14H,1,4-8H2,2H3 |
InChIキー |
MVWIPOIFSDKSIW-UHFFFAOYSA-N |
正規SMILES |
CC12CC3C4CC(C(C4)C3CC1O2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


